molecular formula C16H18O8 B12819331 4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

Cat. No.: B12819331
M. Wt: 338.31 g/mol
InChI Key: YUDPTGPSBJVHCN-ATTDSVHGSA-N
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Description

4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is a glycoside compound. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This compound is known for its potential biological activities and is often studied in the context of natural products and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one typically involves the glycosylation of a chromenone derivative with a suitable sugar donor. The reaction conditions often include the use of acid catalysts to facilitate the formation of the glycosidic bond .

Industrial Production Methods

The use of biocatalysts or enzymatic methods could also be explored to improve the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce dihydro derivatives .

Scientific Research Applications

4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one involves its interaction with various molecular targets and pathways. The compound can modulate oxidative stress by scavenging free radicals and enhancing antioxidant defenses. It may also inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .

Properties

Molecular Formula

C16H18O8

Molecular Weight

338.31 g/mol

IUPAC Name

4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13+,14-,15+,16?/m0/s1

InChI Key

YUDPTGPSBJVHCN-ATTDSVHGSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3[C@@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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